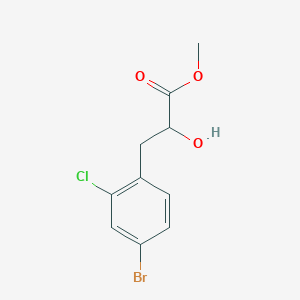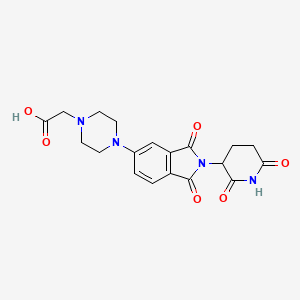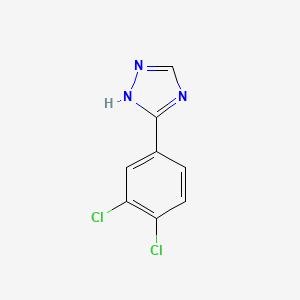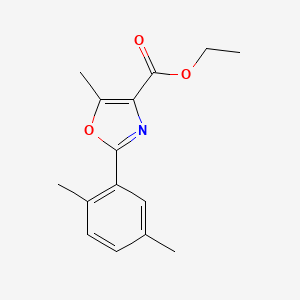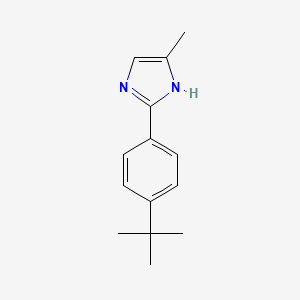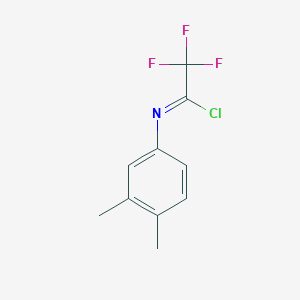
N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound with a complex structure that includes a trifluoroacetimidoyl group and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-dimethylaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3,4-dimethylaniline with trifluoroacetic anhydride: This step forms an intermediate trifluoroacetimidoyl compound.
Chlorination: The intermediate is then treated with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include substituted amides or esters.
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with nucleophiles, making it a valuable reagent in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
Uniqueness
N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C10H9ClF3N |
|---|---|
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-3-4-8(5-7(6)2)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clé InChI |
BGUSXDVDEAZDAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



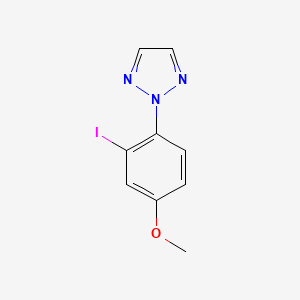
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

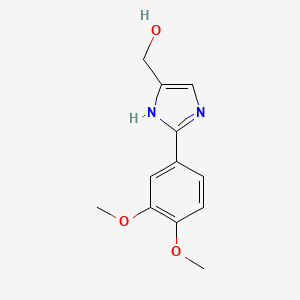

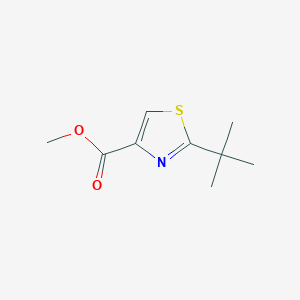
![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
